molecular formula C10H13F2N B1399947 1-(2,3-Difluorophenyl)butylamine CAS No. 1270560-12-7

1-(2,3-Difluorophenyl)butylamine

Cat. No. B1399947
CAS RN: 1270560-12-7
M. Wt: 185.21 g/mol
InChI Key: ZENKQQYUQAVJCV-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)butylamine is a chemical compound with the molecular formula C10H13F2N . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of 1-(2,3-Difluorophenyl)butylamine consists of a butylamine chain attached to a 2,3-difluorophenyl group . The molecular weight is 185.2137264, and the predicted density is 1.101±0.06 g/cm3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2,3-Difluorophenyl)butylamine are not detailed in the available literature, compounds with similar structures have been used in various chemical reactions .

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

1-(2,3-Difluorophenyl)butylamine: has been studied for its potential in medicinal chemistry, particularly in inhibiting the c-Met protein kinase . This kinase plays a crucial role in cancer cell growth and metastasis, and inhibitors like 1-(2,3-Difluorophenyl)butylamine are valuable for their therapeutic potential in treating various cancers.

Neuropharmacology: GABA A Modulation

This compound also exhibits activity as a GABA A allosteric modulator . By influencing GABAergic neurotransmission, it may have applications in treating neurological disorders such as epilepsy, anxiety, and sleep disturbances.

Polymer Chemistry: Solar Cell Applications

In the field of polymer chemistry, 1-(2,3-Difluorophenyl)butylamine has been incorporated into polymers used in solar cells . These polymers contribute to the efficiency and stability of solar cells, making them more viable for sustainable energy solutions.

Fluorescent Probes

The compound’s structure allows it to be used as a fluorescent probe . Fluorescent probes are essential tools in biochemistry and molecular biology for studying cellular processes and diagnosing diseases.

BACE-1 Inhibition

Another significant application is its role in inhibiting BACE-1 (β-secretase 1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Inhibitors of this enzyme are sought after for their potential to slow down or prevent the progression of Alzheimer’s.

Synthetic Chemistry: Transamidation Reactions

1-(2,3-Difluorophenyl)butylamine: can be used in synthetic chemistry for transamidation reactions . These reactions are important for modifying the structure of amides, which can lead to the development of new pharmaceuticals and materials.

properties

IUPAC Name

1-(2,3-difluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6,9H,2,4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENKQQYUQAVJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C(=CC=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Difluorophenyl)butylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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